molecular formula C11H14O2 B1293845 Wieland-Miescher ketone CAS No. 20007-72-1

Wieland-Miescher ketone

Cat. No. B1293845
CAS RN: 20007-72-1
M. Wt: 178.23 g/mol
InChI Key: DNHDRUMZDHWHKG-UHFFFAOYSA-N
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Description

The Wieland-Miescher ketone (WMK) is a naturally occurring ketone that has been studied extensively for its potential as a therapeutic agent. It was first isolated from human urine in 1915 by German chemists Emil Wieland and Paul Miescher, and has since been the subject of numerous scientific studies. WMK is an important component of the human body, and it is believed to play a role in several physiological processes. In addition, it has been investigated for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent.

Scientific Research Applications

1. Stereochemistry and Synthesis

Wieland-Miescher ketone has been a focus in stereochemistry and synthesis. An efficient preparation method for optically pure this compound has been developed, highlighting its significance in stereochemistry. Its absolute stereochemistry was confirmed using the CD exciton chirality method applied to its derivatives, emphasizing the ketone's role in understanding molecular stereochemistry and its implications in synthesis processes (Harada et al., 1990).

2. Catalytic Activity in Drug Synthesis

The ketone plays a crucial role in synthesizing various drugs, including antitumor, antiviral, antimicrobial, and antineurodegenerative drugs. A study outlines the use of surfactant esters derived from phenylalanine as asymmetric catalysts in synthesizing this compound, demonstrating its critical role in drug development (Caumul & Dhallapah, 2015).

3. Total Synthesis Starting Point

This compound is widely used as a starting point in total synthesis processes. It undergoes various modifications such as oxidation, reduction, and electrophilic or nucleophilic addition, proving its versatility in synthesizing complex organic compounds (Liu, 2019).

4. Enantioselective Synthesis

The ketone has been synthesized enantioselectively using various catalytic methods. For instance, a study reports a highly efficient and practical protocol for synthesizing both this compound and Hajos-Parrish ketone with high enantioselectivity and excellent yields. This highlights its role in achieving enantioselectivity in synthesis, a key aspect in drug design (Zhou et al., 2012).

5. Enantiomerically Pure Forms and Kinetic Resolutions

The development of methods for obtaining enantiomerically pure forms of this compound underscores its importance in stereochemistry. A study presents a kinetic resolution process with yeast-mediated reduction to obtain highly enantiomerically enriched forms, illustrating the ketone's role in advanced stereochemical manipulations (Fuhshuku et al., 2000).

Mechanism of Action

Target of Action

The Wieland-Miescher ketone (WMK) is a versatile synthon that has been employed in the total synthesis of more than 50 natural products . These natural products predominantly include sesquiterpenoids, diterpenes, and steroids . Therefore, the primary targets of WMK are these natural products and their associated biological pathways.

Mode of Action

WMK interacts with its targets through a process known as Robinson annulation . This process involves a Michael addition followed by an Aldol reaction . The promiscuous catalytic activity of lipase in the Robinson reaction plays a crucial role in both these steps .

Biochemical Pathways

The biochemical pathways affected by WMK are those involved in the synthesis of sesquiterpenoids, diterpenes, and steroids . The Robinson annulation process, catalyzed by lipase, leads to the formation of WMK, which then serves as a key intermediate in these synthesis pathways .

Pharmacokinetics

It’s worth noting that wmk is synthesized in organic media, suggesting that its bioavailability may be influenced by the properties of this medium .

Result of Action

The result of WMK’s action is the synthesis of a variety of biologically active compounds, including steroids, terpenoids, and taxol . These compounds possess potential biological properties, including anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory activities .

Action Environment

The action of WMK is influenced by the organic media in which it is synthesized . The use of lipase from porcine pancreas (PPL) to catalyze a Robinson annulation, which forms WMK in organic media, has practical significance for environmentally friendly syntheses and the evolution of biosyntheses .

Future Directions

Future research on the Wieland-Miescher ketone may involve the development of novel strategies for its use in total synthesis . For instance, modifications of the this compound, such as oxidation, reduction, and electrophilic or nucleophilic addition, could be explored .

Biochemical Analysis

Biochemical Properties

Wieland-Miescher ketone plays a significant role in biochemical reactions, particularly in the synthesis of complex natural products. It interacts with various enzymes, proteins, and other biomolecules. For instance, lipase from porcine pancreas catalyzes the Robinson annulation reaction, which forms this compound in organic media . This reaction involves the Michael addition and aldol condensation steps, highlighting the enzyme’s catalytic promiscuity. The interaction between this compound and lipase demonstrates the compound’s potential in environmentally friendly syntheses and the evolution of biosyntheses.

Cellular Effects

This compound influences various cellular processes and functions. It has been employed in the synthesis of biologically active compounds, such as steroids and terpenoids, which exhibit anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory activities . These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For example, steroids synthesized from this compound can modulate gene expression by binding to specific receptors and influencing transcriptional activity.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Robinson annulation reaction. This reaction starts with a Michael addition, followed by an intramolecular aldol condensation, resulting in the formation of a new six-membered ring containing an alpha, beta-unsaturated ketone . The reaction is catalyzed by enzymes such as lipase, which facilitates the formation of this compound through its catalytic triad. The interaction between the carbonyl group and the oxyanion hole increases the electrophilic ability of methyl vinyl ketone, leading to the formation of the final product.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, such as ambient temperature in anhydrous dimethylformamide solvent . Its stability may vary depending on the experimental conditions, such as solvent type and temperature. Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the compound’s stability and degradation play a significant role.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . For instance, high doses of this compound-derived steroids may exhibit toxic or adverse effects, such as hormonal imbalances or organ toxicity. Therefore, it is essential to determine the optimal dosage to achieve the desired biological effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis of natural products. The compound interacts with enzymes and cofactors, such as lipase and L-proline, which facilitate its conversion into biologically active compounds . These metabolic pathways can influence metabolic flux and metabolite levels, leading to the formation of complex natural products with diverse biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in various biological processes.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interaction with biomolecules and its overall biological activity.

properties

IUPAC Name

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDRUMZDHWHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894783
Record name 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Molecular Weight

178.23 g/mol
Source PubChem
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CAS RN

20007-72-1, 33878-99-8
Record name (±)-Wieland-Miescher ketone
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Record name 9-Methyl-delta5,10-octalin-1,6-dione
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Record name 9(S)-Methyl-delta-5(10)-octalin-1,6-dione
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Record name 20007-72-1
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Record name 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Record name 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione
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Record name 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the Wieland-Miescher ketone and how is it synthesized?

A1: The this compound is a bicyclic diketone, specifically 9-methyl-Δ5(10)-octalin-1,6-dione, existing as a racemic mixture of (S)- and (R)-enantiomers at the 9-position. [] The most common synthetic route to WMK is through a Robinson annulation reaction. This involves the base-catalyzed condensation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. []

Q2: Are there alternative methods for obtaining enantiomerically pure WMK?

A2: Yes, besides the classical resolution of racemic WMK, enantiomerically enriched WMK can be obtained through several approaches:

  • Kinetic resolution using yeast: Torulaspora delbrueckii IFO 10921 selectively reduces the (S)-enantiomer of WMK, allowing for the isolation of the (R)-enantiomer in high enantiomeric excess. []
  • Asymmetric Robinson Annulation: The use of chiral catalysts, such as proline derivatives, in the Robinson annulation reaction can lead to the formation of enantioenriched WMK. [, , ]

Q3: What is the absolute stereochemistry of naturally occurring (-)-Wieland-Miescher ketone?

A3: The absolute stereochemistry of naturally occurring (-)-Wieland-Miescher ketone was determined to be 8aR using X-ray crystallography of its bis(4-bromobenzoate) derivatives and further corroborated by circular dichroism (CD) spectroscopy. []

Q4: How can the structure of WMK be modified for further synthetic applications?

A4: The WMK structure offers various avenues for modification:

  • Functional group transformations: The enone and isolated ketone functionalities can be selectively manipulated. For example, the enone can undergo reduction, oxidation, electrophilic additions, and nucleophilic additions. []
  • C-8 functionalization: Regio- and stereoselective methods have been developed for introducing substituents, such as hydroxymethyl, hydroxyl, and thiophenyl groups, at the C-8 position of WMK derivatives. []
  • C-9 quaternary center construction: The Mukaiyama aldol reaction provides an efficient way to introduce a lateral chain at the C-9 position of WMK derivatives, creating a quaternary center. []
  • Protection strategies: Protecting groups can be employed to mask the reactivity of the ketone groups. For instance, the non-conjugated ketone can be protected as a ketal with glycol, while the conjugated ketone can be protected as a thioketal with ethanedithiol. []

Q5: Why is the introduction of substituents at the C-8 position of WMK significant?

A5: Functionalization at the C-8 position is crucial as it allows for the controlled introduction of stereochemical diversity, a key aspect in synthesizing natural products with specific biological activities. []

Q6: What makes WMK a valuable starting material in total synthesis?

A6: WMK's rigid bicyclic framework and the presence of multiple reactive sites make it an ideal starting point for constructing complex polycyclic structures found in numerous natural products. [, , , ]

Q7: What are some notable examples of natural products synthesized using WMK as a starting material?

A7: WMK has served as a key building block in the total synthesis of diverse natural products, including:

  • Terpenes: Manool, a labdane diterpene with platelet aggregation inhibitory activity. []
  • Sesquiterpenes: Bakkenolide A, a compound with antitumor and antiviral properties. []
  • Meroterpenoids: Dysideanone B and Dysiherbol A, marine natural products exhibiting anti-cancer activity. []
  • Alkaloids: Aristomakine, an alkaloid with potential medicinal properties. []
  • Other compounds: Pallavicinin and Neopallavicinin (diterpenoids), [] Subglutinols A and B (diterpene pyrones), [] Stachyflin (potential anti-influenza agent), [] and many others. [, , , , , , , , , ]

Q8: Can you provide a specific example of how WMK was utilized in a total synthesis?

A8: In the total synthesis of (-)-scabronine G, a compound known to induce neurotrophic factor production, the researchers utilized (-)-Wieland-Miescher ketone as the starting point. The synthesis involved a series of transformations, including alkylation, reduction, and ring-closing metathesis, showcasing the versatility of WMK in building complex structures. []

Q9: Can WMK or its derivatives act as catalysts in organic reactions?

A9: While WMK itself is not typically used as a catalyst, its derivatives, particularly those containing amino groups, can function as organocatalysts. For example, monoacylated derivatives of 1,2-cyclohexanediamine derived from WMK exhibit catalytic activity in intramolecular aldol condensations, including the synthesis of WMK itself. []

Q10: Are there any "green chemistry" aspects associated with WMK synthesis or its applications?

A10: Yes, the use of organocatalysts derived from WMK aligns with green chemistry principles by reducing reliance on potentially toxic metal catalysts. Additionally, research has explored the use of ionic liquids as recyclable solvents in asymmetric cyclization reactions leading to WMK analogues, further contributing to greener synthetic methodologies. []

Q11: Has computational chemistry played a role in understanding WMK and its derivatives?

A11: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to:* Elucidate the mechanism of reactions involving WMK derivatives, such as the lead tetraacetate mediated oxidative cleavage of unsaturated diols derived from WMK. []* Rationalize the stereochemical outcomes of reactions. For example, in the synthesis of (+)-stachyflin, DFT calculations helped explain the BF3·Et2O-induced cascade reaction used to build the pentacyclic ring system. []

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